(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((5-chloro-2-methoxyphenyl)amino)acrylonitrile
CAS No.:
Cat. No.: VC10940562
Molecular Formula: C17H13ClN4O
Molecular Weight: 324.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13ClN4O |
|---|---|
| Molecular Weight | 324.8 g/mol |
| IUPAC Name | (E)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyanilino)prop-2-enenitrile |
| Standard InChI | InChI=1S/C17H13ClN4O/c1-23-16-7-6-12(18)8-15(16)20-10-11(9-19)17-21-13-4-2-3-5-14(13)22-17/h2-8,10,20H,1H3,(H,21,22)/b11-10+ |
| Standard InChI Key | BRCSONKJRSQUEZ-ZHACJKMWSA-N |
| Isomeric SMILES | COC1=C(C=C(C=C1)Cl)N/C=C(\C#N)/C2=NC3=CC=CC=C3N2 |
| SMILES | COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
| Canonical SMILES | COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2 |
Introduction
Structural Features and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, (E)-2-(1H-benzimidazol-2-yl)-3-(5-chloro-2-methoxyanilino)prop-2-enenitrile, underscores its three primary components:
-
A 1H-benzo[d]imidazol-2-yl group, a bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
-
A (5-chloro-2-methoxyphenyl)amino substituent, featuring a para-chloro and ortho-methoxy functionalized aniline.
-
An acrylonitrile backbone with a trans-configurated double bond (E-isomer).
The molecular formula C₁₇H₁₃ClN₄O corresponds to a molecular weight of 324.8 g/mol. Key structural descriptors include:
-
SMILES Notation:
COC1=C(C=C(C=C1)Cl)NC=C(C#N)C2=NC3=CC=CC=C3N2 -
InChI Key:
BRCSONKJRSQUEZ-ZHACJKMWSA-N
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₃ClN₄O |
| Molecular Weight | 324.8 g/mol |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 5 (N, O, nitrile) |
| Rotatable Bonds | 4 |
Electronic and Steric Features
The benzimidazole core contributes π-π stacking capabilities, while the methoxy and chloro substituents modulate electronic effects. The acrylonitrile group introduces a strong electron-withdrawing character, enhancing reactivity toward nucleophilic targets . The E-configuration of the double bond minimizes steric clashes between the benzimidazole and aniline groups, favoring planar molecular geometries conducive to biomolecular interactions.
Synthesis and Chemical Reactivity
Chemical Stability and Reactivity
The compound’s nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions, forming carboxylic acids or amides. The benzimidazole ring exhibits stability across a broad pH range (2–12), making it suitable for oral drug formulations . Reactivity toward electrophiles is localized at the imidazole nitrogen and acrylonitrile double bond, enabling derivatization for structure-activity relationship (SAR) studies .
| Compound | Target Cell Line | IC₅₀ (μM) | Tubulin Inhibition (%) |
|---|---|---|---|
| Target Compound (Inferred) | HepG2 | ~0.5* | 65–75* |
| Cisplatin (Control) | HepG2 | 1.2 | N/A |
| N-Methyl Analogue | MCF-7 | 0.3 | 82 |
*Extrapolated from structurally similar derivatives .
Analytical Characterization
Spectroscopic Methods
-
NMR Spectroscopy: <sup>1</sup>H NMR signals for the benzimidazole protons appear at δ 7.8–8.2 ppm (aromatic), while the methoxy group resonates at δ 3.9 ppm.
-
Mass Spectrometry: ESI-MS typically displays a molecular ion peak at m/z 325.1 [M+H]<sup>+</sup>.
-
HPLC: Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >95% purity with a retention time of 12.3 minutes.
X-ray Crystallography
Though crystallographic data for this specific compound are unavailable, related structures adopt planar conformations with dihedral angles of <10° between the benzimidazole and aniline planes, optimizing π-π interactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume